molecular formula C12H9Cl2NO B1400615 4-(Benzyloxy)-2,6-dichloropyridine CAS No. 1262133-20-9

4-(Benzyloxy)-2,6-dichloropyridine

Cat. No.: B1400615
CAS No.: 1262133-20-9
M. Wt: 254.11 g/mol
InChI Key: ZQQFOHVNHOYXQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-2,6-dichloropyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a benzyloxy group attached to the fourth position of a 2,6-dichloropyridine ring

Biochemical Analysis

Biochemical Properties

4-(Benzyloxy)-2,6-dichloropyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate . Additionally, this compound has been shown to bind to certain receptor proteins, influencing their activity and downstream signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In some cell types, this compound has been observed to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism . For instance, this compound can influence the activity of peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism and inflammation . By modulating PPARα activity, this compound can impact cellular processes such as fatty acid oxidation and inflammatory responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific enzyme active sites, leading to either inhibition or activation of the enzyme’s catalytic activity . For example, the binding of this compound to cytochrome P450 enzymes can result in the inhibition of their monooxygenase activity, thereby affecting the metabolism of substrates . Additionally, this compound can interact with nuclear receptors such as PPARα, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity . These long-term effects are particularly relevant in in vitro and in vivo studies, where sustained exposure to the compound is necessary to observe its full impact.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as the modulation of lipid metabolism and reduction of inflammation . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites . The metabolic flux and levels of these metabolites can be influenced by the presence of cofactors and other interacting molecules, thereby affecting the overall metabolic profile of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Additionally, this compound can bind to serum proteins, facilitating its transport through the bloodstream and distribution to various tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . This compound has been observed to localize primarily in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . The localization of this compound to specific subcellular compartments can affect its activity and function, as well as its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2,6-dichloropyridine typically involves the reaction of 2,6-dichloropyridine with benzyl alcohol in the presence of a base. A common method includes the use of potassium carbonate as the base and dimethylformamide (DMF) as the solvent. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2,6-dichloropyridine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to remove the chlorine atoms or reduce the pyridine ring.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium amide or thiolates, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products Formed

    Nucleophilic substitution: Substituted pyridines with various functional groups.

    Oxidation: Benzyloxy group oxidized to benzaldehyde or benzoic acid.

    Reduction: Dechlorinated pyridines or reduced pyridine derivatives.

Scientific Research Applications

4-(Benzyloxy)-2,6-dichloropyridine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)benzyl chloride: Similar structure with a benzyl chloride group instead of a pyridine ring.

    4-(Chloromethyl)phenyl acetate: Contains a chloromethyl group and phenyl acetate moiety.

    3,4-Dichlorophenol: Similar dichlorinated aromatic ring but with a hydroxyl group.

Uniqueness

4-(Benzyloxy)-2,6-dichloropyridine is unique due to the combination of the benzyloxy group and the dichloropyridine ring, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

2,6-dichloro-4-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO/c13-11-6-10(7-12(14)15-11)16-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQFOHVNHOYXQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=NC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2,6-dichloro-4-nitropyridine (1.0 equiv.), potassium carbonate (2 equiv.) and benzyl alcohol (2.4 equiv.) in NMP (4 M) were heated to 90° C. for 2 h in the microwave. The mixture was partitioned between water and EtOAc. The organic phase was washed with brine and dried over sodium sulfate. The solution was concentrated and dried under vacuo to give crude 4-(benzyloxy)-2,6-dichloropyridine and was used in the next step without further purification. LCMS (m/z) (M+H)=254.0/256.0, Rt=1.05 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)-2,6-dichloropyridine
Reactant of Route 2
Reactant of Route 2
4-(Benzyloxy)-2,6-dichloropyridine
Reactant of Route 3
Reactant of Route 3
4-(Benzyloxy)-2,6-dichloropyridine
Reactant of Route 4
Reactant of Route 4
4-(Benzyloxy)-2,6-dichloropyridine
Reactant of Route 5
Reactant of Route 5
4-(Benzyloxy)-2,6-dichloropyridine
Reactant of Route 6
Reactant of Route 6
4-(Benzyloxy)-2,6-dichloropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.